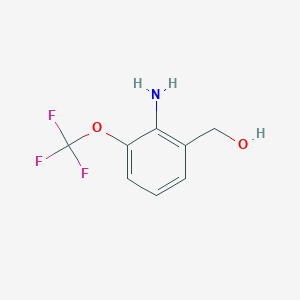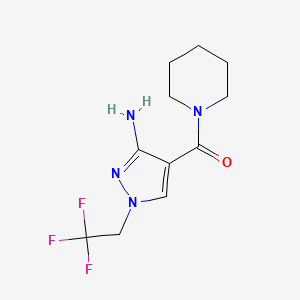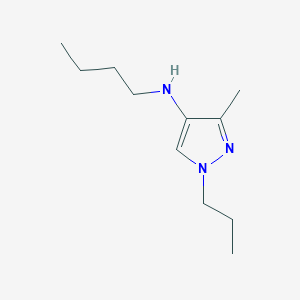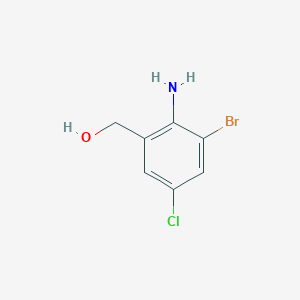![molecular formula C12H17F2N5 B11732294 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732294.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features two pyrazole rings substituted with difluoroethyl and ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of pyrazole derivatives with difluoroethyl and ethyl substituents. The process may include steps such as:
Formation of Pyrazole Rings: Starting from hydrazine derivatives and 1,3-diketones.
Substitution Reactions: Introducing difluoroethyl and ethyl groups under controlled conditions, often using reagents like alkyl halides.
Coupling Reactions: Combining the substituted pyrazole rings through a coupling agent.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoroethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl and ethyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
- 1-(2,2-difluoroethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Uniqueness
The unique combination of difluoroethyl and ethyl groups in {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H17F2N5 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(1-ethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-2-18-7-10(5-16-18)3-15-4-11-6-17-19(8-11)9-12(13)14/h5-8,12,15H,2-4,9H2,1H3 |
InChIキー |
CSMPIPSUVMALGQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)CNCC2=CN(N=C2)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11732214.png)



![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B11732223.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732242.png)
![2-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732251.png)

![N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732273.png)
![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732286.png)
![(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B11732295.png)


